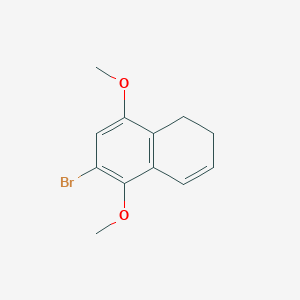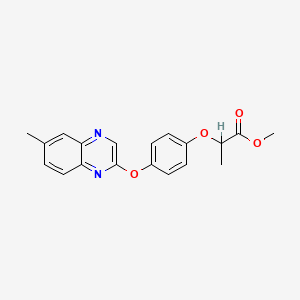
N-(Methylsulfanyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylsulfanyl)methanimine: is a reactive molecular substance containing a methyl group attached to an imine. It is a compound of interest due to its unique chemical properties and potential applications in various fields. The molecular formula for this compound is CH₃N=CH₂. This compound is known for its reactivity and ability to form trimers, such as trimethyl 1,3,5-triazinane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(Methylsulfanyl)methanimine can be synthesized through several methods:
From Dimethylamine: This method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can also be prepared by heating the trimer 1,3,5-trimethyl-1,3,5-triazinane to 450°C (842°F).
Direct Formation: At 515°C (959°F), trimethylamine decomposes into methane and this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylsulfanyl)methanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various amine derivatives, imine-substituted compounds, and other nitrogen-containing organic molecules .
Aplicaciones Científicas De Investigación
N-(Methylsulfanyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Its reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N-(Methylsulfanyl)methanimine exerts its effects involves its high reactivity and ability to form stable intermediates. It can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic and electrophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds:
Methanimine (CH₂=NH): A simpler imine with similar reactivity but lacks the methylsulfanyl group.
Dimethylamine (CH₃)₂NH: A related amine that can be used as a precursor in the synthesis of N-(Methylsulfanyl)methanimine.
Trimethylamine (CH₃)₃N: Another related compound that decomposes to form this compound at high temperatures.
Uniqueness: this compound is unique due to its methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
| 76665-04-8 | |
Fórmula molecular |
C2H5NS |
Peso molecular |
75.14 g/mol |
Nombre IUPAC |
N-methylsulfanylmethanimine |
InChI |
InChI=1S/C2H5NS/c1-3-4-2/h1H2,2H3 |
Clave InChI |
BLWLKJUUKQOZTJ-UHFFFAOYSA-N |
SMILES canónico |
CSN=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)







![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
